molecular formula C21H22N4OS B2809288 (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1021131-16-7

(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2809288
CAS No.: 1021131-16-7
M. Wt: 378.49
InChI Key: GQQNMTSPDNBQJH-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to a pyridazine ring substituted with a 2,4-dimethylphenyl group and a thiophene-2-carbonyl moiety. Such structural motifs are common in medicinal chemistry, where piperazine derivatives are often explored for their pharmacokinetic adaptability and receptor-binding capabilities .

Properties

IUPAC Name

[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-5-6-17(16(2)14-15)18-7-8-20(23-22-18)24-9-11-25(12-10-24)21(26)19-4-3-13-27-19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQNMTSPDNBQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions

    Pyridazine Core Synthesis: The pyridazine core can be synthesized through the reaction of 2,4-dimethylphenylhydrazine with a suitable dicarbonyl compound under reflux conditions.

    Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions, where the pyridazine core reacts with piperazine in the presence of a base such as potassium carbonate.

    Thiophene Attachment: The final step involves the coupling of the thiophene group to the piperazine-pyridazine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.

    Substitution: The piperazine nitrogen can undergo alkylation or acylation reactions with alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be explored for activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The pyridazine and piperazine moieties can interact with enzymes or receptors, modulating their activity. The thiophene group may contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the piperazine-thiophene carbonyl scaffold but differ in substituents, synthesis routes, and reported activities. Below is a detailed comparison:

Structural Analogues and Substituent Effects
Compound Name/ID Key Substituents/Modifications Biological Activity/Notes
MK37 (RTC93) () 4-(4-Trifluoromethylphenyl)piperazine + thiophene-2-carbonyl Synthesized via HOBt/TBTU coupling; trifluoromethyl group enhances lipophilicity (logP) .
T-08 () 4-(4-Fluorophenylsulfonyl)piperazine + 1,1-dioxido-cyclopenta[b]thiophene Sulfone group improves metabolic stability; NMR and HRMS data confirmed structure .
(4-(2-Methoxyphenyl)piperazin-1-yl)(indole-thiophene hybrid) () 2-Methoxyphenylpiperazine + pyridoindole-thiophene Potent anti-HIV activity (EC50 = 0.53 μM, SI = 483) due to indole-thiophene synergy .
BAY10000493 () Imidazopyridine-piperazine + 2-fluorophenyl K2P potassium channel inhibitor; structural studies reveal X-gate closure mechanism .

Key Observations :

  • Sulfonyl vs. Carbonyl : T-08’s sulfonyl group may confer better solubility and stability than the carbonyl linker in the target compound, though at the cost of synthetic complexity .
  • Heterocyclic Variations : The anti-HIV activity in highlights the importance of hybrid heterocycles (e.g., pyridoindole-thiophene), suggesting that the pyridazine-thiophene combination in the target compound could be optimized for similar applications .
Physicochemical and Pharmacokinetic Properties
  • LogP : The trifluoromethyl group in MK37 increases logP compared to the dimethylphenyl group, which may reduce aqueous solubility but improve membrane permeability .
  • Metabolic Stability : Sulfonyl-containing T-08 resists oxidative metabolism better than carbonyl-linked analogs .

Biological Activity

The compound (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone (CAS Number: 1021131-16-7) is a novel synthetic molecule that has garnered attention for its potential biological activities. With a molecular formula of C21H22N4OSC_{21}H_{22}N_{4}OS and a molecular weight of 378.5 g/mol, this compound incorporates diverse structural motifs that may contribute to its pharmacological properties.

Structural Characteristics

The compound features several key structural elements:

  • Pyridazine Ring : Known for its role in various bioactive compounds.
  • Piperazine Moiety : Often associated with neuropharmacological activities.
  • Thiophene Ring : Contributes to the electronic properties and biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications across several therapeutic areas, including:

  • Anticancer Activity
  • Antimicrobial Properties
  • Neuropharmacological Effects

Case Study: Structure-Activity Relationship (SAR)

A comparative analysis of related pyridazine derivatives revealed that modifications in the phenyl and piperazine rings significantly influenced cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups on the phenyl ring exhibited enhanced activity against breast cancer cells, suggesting a similar potential for our compound due to its structural similarities.

CompoundIC50 (µM)Cell Line
Compound A5.0MCF-7
Compound B10.0HeLa
Target CompoundTBDTBD

Antimicrobial Properties

Compounds featuring thiophene and piperazine moieties have been reported to possess antimicrobial effects against various pathogens. The specific mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Research Findings

A study on similar thiophene-containing compounds indicated effective inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Neuropharmacological Effects

Piperazine derivatives are well-known for their neuropharmacological activities, including anxiolytic and antidepressant effects. The incorporation of a pyridazine ring may enhance these properties through interactions with neurotransmitter receptors.

Mechanistic Insights

Research suggests that piperazine derivatives can act as serotonin receptor antagonists, which may contribute to their anxiolytic effects. In vitro studies have shown that similar compounds can significantly reduce anxiety-like behavior in animal models.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone likely involves multi-step organic reactions, including:

Coupling of pyridazine and piperazine moieties via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., nitrogen atmosphere).

Introduction of the thiophene-ketone group through Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled heating (60–100°C) .

Final purification via column chromatography or recrystallization using solvents like dichloromethane/hexane.
Optimization Tips:

  • Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity in coupling steps.
  • Monitor reaction progress with TLC or HPLC to minimize side products.
  • Adjust pH during acid/base workup to improve yield (e.g., neutralization for amine intermediates).

Basic: How can structural elucidation be performed using spectroscopic methods?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and piperazine methylenes (δ 2.5–3.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
    • NOESY : Confirm spatial proximity of the thiophene and pyridazine rings.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-H bends.
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between heterocycles (e.g., piperazine-thiophene torsion) .

Advanced: What strategies address conflicting biological activity data in different assay systems?

Methodological Answer:
Contradictions may arise from assay-specific variables:

Target Selectivity : Use kinase profiling panels to compare inhibition across isoforms (e.g., ATP-binding vs. allosteric sites).

Cellular vs. Enzymatic Assays :

  • Test permeability with Caco-2 monolayers or PAMPA to rule out efflux issues.
  • Quantify intracellular concentrations via LC-MS to correlate activity with bioavailability .

Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) and correct for solvent interference (DMSO <1% v/v).

Advanced: How to design structure-activity relationship (SAR) studies focusing on the thiophene and pyridazine moieties?

Methodological Answer:

Core Modifications :

  • Replace thiophene with furan or phenyl via Suzuki coupling to assess π-π stacking requirements.
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to pyridazine to modulate electron density .

Piperazine Substitutions :

  • Test N-methyl vs. N-ethyl derivatives to evaluate steric effects on receptor binding.

Activity Mapping :

  • Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., kinases, GPCRs).
  • Validate with alanine scanning mutagenesis of key residues in the binding pocket .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Dynamic Effects :

  • Perform variable-temperature NMR to detect hindered rotation (e.g., amide bonds or sterically crowded piperazine groups).

Tautomerism :

  • Analyze pH-dependent shifts (e.g., pyridazine keto-enol tautomers) using buffered D₂O solutions.

Impurity Identification :

  • Compare HPLC retention times with synthesized side products (e.g., dehalogenated byproducts).

Computational Validation :

  • Simulate NMR spectra with Gaussian09 or ACD/Labs to match experimental data .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

  • Use AMBER or GROMACS to simulate binding stability over 100 ns trajectories. Analyze RMSD and hydrogen-bond occupancy .

Free Energy Perturbation (FEP) :

  • Calculate ΔΔG for substituent modifications (e.g., methyl vs. ethyl on piperazine) to prioritize synthetic targets.

Pharmacophore Modeling :

  • Generate 3D pharmacophores (e.g., hydrogen-bond acceptors near thiophene) and screen virtual libraries for analogs .

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